molecular formula C6H4F4N2 B1409229 2-Amino-4-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227581-71-6

2-Amino-4-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1409229
CAS No.: 1227581-71-6
M. Wt: 180.1 g/mol
InChI Key: OHILRVODQFXBQA-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-3-(trifluoromethyl)pyridine is a high-value fluorinated pyridine derivative designed for advanced research and development in the agrochemical and pharmaceutical industries. This compound combines a pyridine ring with both amino and trifluoromethyl substituents, a combination known to impart unique biological activity and favorable physicochemical properties to molecules . The incorporation of a fluorine atom adjacent to the amino group further fine-tunes the molecule's electronic characteristics and metabolic stability, making it a sophisticated building block for discovery chemists. The primary research value of this compound lies in its role as a key synthetic intermediate. It is used in the exploration and creation of novel active ingredients. In agrochemical research, it can be utilized to develop new herbicides, insecticides, and fungicides, as the trifluoromethylpyridine (TFMP) moiety is a established pharmacophore in many commercial crop protection agents . In pharmaceutical research, this scaffold is valuable in medicinal chemistry programs aimed at designing new therapeutic candidates, with TFMP derivatives having known applications in approved drugs and those undergoing clinical trials . The biological activity of TFMP derivatives is attributed to the strong electron-withdrawing nature of the trifluoromethyl group and the unique characteristics of the pyridine ring, which together can influence a compound's conformation, bioavailability, and affinity for biological targets . Researchers employ this chemical in heterocyclic synthesis, particularly in constructing complex fused-ring systems like pyrido[2,3-d]pyrimidines, which are structures of significant interest in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHILRVODQFXBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263754
Record name 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-71-6
Record name 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Process Overview:

  • Starting Material: 2,4-Dichloro-4-trifluoromethylpyridine
  • Reagent: Ammonia (NH₃)
  • Solvent: Tetrahydrofuran (THF) with added water
  • Reaction Conditions:
    • Temperature: 150°C
    • Duration: Approximately 6 hours
    • Equipment: Autoclave under pressure (~1.5 MPa)
  • Post-Reaction: Hydrogenation with palladium catalyst to facilitate dehalogenation, converting chlorinated intermediates to amino derivatives.

Key Findings:

  • The process yields 2-Amino-4-(trifluoromethyl)pyridine with a yield of approximately 71.9%, indicating high efficiency.
  • The reaction proceeds via nucleophilic substitution of chlorine atoms by ammonia, followed by catalytic hydrogenation to remove residual halogens.

Data Table:

Parameter Details
Starting Material 2,4-Dichloro-4-trifluoromethylpyridine
Reagent Ammonia (NH₃)
Solvent Tetrahydrofuran (THF), water
Reaction Temperature 150°C
Reaction Time 6 hours
Catalyst 5% Palladium on activated carbon
Yield 71.9%

Synthesis via Fluorination and Nucleophilic Substitution

Another approach involves initial fluorination of pyridine rings followed by selective amination. This method is particularly useful for producing derivatives with specific fluorine substitutions.

Process Overview:

  • Starting Material: 2,6-Dichloro-4-trifluoromethylpyridine
  • Step 1: Fluorination of the methyl group at 3-position via vapor-phase fluorination using a catalyst (e.g., iron or cobalt-based catalysts).
  • Step 2: Nucleophilic substitution of chlorine atoms with ammonia in a hydrophilic solvent such as tetrahydrofuran.
  • Final Step: Catalytic hydrogenation to remove residual halogens and obtain the target amino compound.

Reaction Conditions:

  • Fluorination at elevated temperatures (~200°C)
  • Ammonia reaction at 150°C under autogenous pressure
  • Hydrogenation at 100°C with Pd/C catalyst

Data Table:

Parameter Details
Starting Material 2,6-Dichloro-4-trifluoromethylpyridine
Fluorination Conditions Vapor-phase, 200°C, catalyst (Fe, Co)
Ammonia Reaction 150°C, autoclave, 6 hours
Hydrogenation 100°C, Pd/C, 3 hours
Yield Approximately 72% (overall)

Alternative Routes: Using Acetamidine Hydrochloride

A less conventional but viable route involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in aqueous media, followed by cyclization and subsequent hydrolysis to yield the amino-pyridine.

Process Overview:

  • Starting Material: 2-fluoro-4-trifluoromethylpyridine
  • Reagent: Acetamidine hydrochloride
  • Conditions: Basic aqueous solution with NaOH, heated to promote substitution and ring closure
  • Final Step: Acidic work-up to isolate the amino compound

Reaction Conditions:

  • Temperature: 80–120°C
  • Duration: 4–8 hours
  • Yield: Variable, generally lower (~50–60%) but useful for specific derivatives

Data Table:

Parameter Details
Starting Material 2-fluoro-4-trifluoromethylpyridine
Reagent Acetamidine hydrochloride
Solvent Water with NaOH
Reaction Temperature 80–120°C
Reaction Time 4–8 hours
Yield 50–60%

Summary of Preparation Methods

Method Key Features Advantages Limitations
Direct amination of dichloropyridine High yield (~72%), straightforward, scalable Industrial applicability, high purity Requires high temperature and pressure
Fluorination followed by amination Suitable for specific fluorinated derivatives Precise fluorination control More complex, multi-step process
Acetamidine route Useful for specialized derivatives Mild conditions, flexible synthesis Lower yields, less scalable

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing trifluoromethyl group.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can be used in coupling reactions to form complex organic structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides and bases are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

Active Pharmaceutical Ingredients (APIs)

2-Amino-4-fluoro-3-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of several APIs, particularly those targeting cancer treatment. For instance:

  • Naporafenib : This RAF inhibitor is utilized in the treatment of RAF-driven cancers, showcasing the compound's importance in oncology .
  • PET Radiopharmaceuticals : Trifluoromethylated derivatives of 4-aminopyridine have been investigated for their potential as radiotracers in Positron Emission Tomography (PET) imaging, particularly for demyelinating diseases such as multiple sclerosis .

Radiolabeling for Imaging

Recent studies have demonstrated the utility of this compound derivatives in PET imaging. For example:

  • [11C]3-Trifluoromethyl-4-aminopyridine was produced with high molar activity and showed promising results in brain imaging studies, indicating its potential for diagnosing neurological conditions .

Agrochemical Applications

The compound is also significant in the agrochemical sector:

Crop Protection

Trifluoromethylpyridine derivatives are widely used as active ingredients in agrochemicals. The unique properties imparted by fluorination enhance the efficacy of these compounds against pests. Notable examples include:

  • Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced to the market, which remains a key player in crop protection .

Development of New Agrochemicals

More than 20 new agrochemical products containing trifluoromethylpyridine derivatives have been developed and received ISO common names, highlighting their growing importance in agricultural applications .

Case Study 1: Synthesis and Application in Pharmaceuticals

A study focused on synthesizing [11C]trifluoromethylated derivatives demonstrated their effectiveness as PET radioligands for imaging demyelinated lesions in animal models. The results indicated high brain uptake and retention rates, suggesting potential clinical applications in diagnosing multiple sclerosis .

Case Study 2: Agrochemical Efficacy

Research on fluazifop-butyl revealed its effectiveness against specific weed species, leading to increased crop yields and reduced herbicide resistance development. This case underscores the importance of fluorinated compounds in sustainable agricultural practices .

Data Tables

Application Area Compound Use Reference
PharmaceuticalsNaporafenibCancer treatment
Pharmaceuticals[11C]3-Trifluoromethyl-4-aminopyridinePET imaging for demyelinating diseases
AgrochemicalsFluazifop-butylCrop protection against weeds
AgrochemicalsVarious TFMP derivativesDevelopment of new agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the electron-withdrawing effects of fluorine, can modulate the activity of enzymes and receptors, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity References
This compound -NH₂ (2), -F (4), -CF₃ (3) 180.1 pKa 3.79; moderate acidity
2-Amino-3,5-difluoropyridine -NH₂ (2), -F (3,5) 130.1 Enhanced electron-withdrawing effects
2-Amino-3-chloro-5-(trifluoromethyl)pyridine -NH₂ (2), -Cl (3), -CF₃ (5) 196.5 Higher acidity (Cl > F); agrochemical uses
4-Chloro-2-(trifluoromethyl)pyridine -Cl (4), -CF₃ (2) 181.5 Lower polarity; insecticide intermediate
3-(Aminomethyl)-6-(trifluoromethyl)pyridine -CH₂NH₂ (3), -CF₃ (6) 190.1 Neuroprotective activity (74% cell viability at 0.1 μM)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The -CF₃ group in the 3-position of the target compound enhances acidity compared to non-fluorinated analogs. Chlorine substituents (e.g., in 2-amino-3-chloro-5-(trifluoromethyl)pyridine) further increase acidity due to stronger inductive effects .
  • Positional Effects: Moving the -CF₃ group from the 3- to the 6-position (as in 3-(aminomethyl)-6-(trifluoromethyl)pyridine) improves neuroprotective activity, suggesting steric and electronic optimization for target binding .

Antiparasitic Activity :

Pyridine derivatives like UDO and UDD (non-azolic CYP51 inhibitors) demonstrate that trifluoromethyl groups enhance efficacy against Trypanosoma cruzi. However, the target compound’s 4-fluoro substituent may reduce metabolic stability compared to UDD’s 4-(trifluoromethoxy)phenyl group .

Neuroprotective Activity :

In a study of aromatic carbamates, 3-(aminomethyl)-6-(trifluoromethyl)pyridine (9f) exhibited 74% cell viability at 0.1 μM, outperforming the target compound in neuroprotection. The aminomethyl group likely enhances solubility and blood-brain barrier penetration .

Biological Activity

2-Amino-4-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities. Its unique chemical structure, characterized by the presence of both amino and trifluoromethyl groups, enhances its potential as a pharmacological agent. This article delves into the compound's biological activity, synthesis, and its implications in medicinal chemistry.

The molecular formula of this compound is C7H5F4N, with a molecular weight of 195.12 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, making it an attractive candidate in drug design.

Antimicrobial Activity

Research has indicated that derivatives of 2-amino-pyridine compounds exhibit significant antimicrobial properties. A study assessing the activity of various fluorinated chalcones and 2-amino derivatives found promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 8 µM to higher values depending on the specific derivative tested . The presence of the trifluoromethyl group appears to enhance these activities through improved binding interactions.

Anticancer Potential

Recent investigations into the anticancer properties of pyridine derivatives have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, a study on piperidine derivatives demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments . This suggests that modifications to the pyridine scaffold can yield compounds with significant therapeutic potential in oncology.

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies have revealed that the nitrogen atoms in the pyridine ring can form hydrogen bonds with amino acids in target proteins, enhancing binding affinity and specificity .

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Pyridine Ring : Starting from commercially available precursors, reactions such as nucleophilic substitution or cyclization are employed.
  • Fluorination : The introduction of fluorine atoms can be achieved using reagents like trifluoroacetic anhydride or through electrophilic fluorination techniques.
  • Final Functionalization : The amino group can be introduced via amination reactions, often utilizing amines or ammonia under controlled conditions.

Case Study 1: Antitubercular Activity

A study focused on fluorinated derivatives of 2-amino-pyridines highlighted their potential as antitubercular agents. The trifluoromethyl substitutions were found to significantly enhance activity against resistant strains of Mycobacterium tuberculosis, indicating a need for further development into lead compounds for drug discovery .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that certain derivatives exhibited improved efficacy against various cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit proliferation in FaDu cells, showing a promising therapeutic index compared to existing chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-fluoro-3-(trifluoromethyl)pyridine, and how can reaction conditions be fine-tuned?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, chlorination of the pyridine ring followed by trifluoromethyl group introduction via Ullmann coupling or nucleophilic substitution. Key reagents include POCl₃ for chlorination and CuI/ligands for cross-coupling reactions . Reaction optimization should focus on temperature (80–120°C), solvent (DMF or THF), and catalyst loading (5–10 mol%). Yield improvements (67–81%) are achievable by controlling stoichiometry and purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • 1H/19F NMR : Confirm substituent positions via chemical shifts (e.g., δ ~8.2 ppm for pyridine protons, δ -60 to -70 ppm for CF₃ groups) .
  • HPLC : Assess purity (≥98%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z 195.1 for C₆H₄F₄N₂) .
  • Melting Point : Compare observed values (e.g., 93–97°C for analogs) with literature to detect impurities .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Store at 2–8°C in inert atmospheres (argon) to prevent hydrolysis of the trifluoromethyl group. Stability tests in DMSO or ethanol (1–10 mM) over 72 hours show <5% degradation when protected from light . For long-term storage, lyophilization is recommended .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, slowing electrophilic substitution but enhancing metal-catalyzed couplings. DFT studies (e.g., B3LYP/6-31G*) show that fluorine’s inductive effect increases the electrophilicity of adjacent carbons, favoring Suzuki-Miyaura reactions. Use Pd(PPh₃)₄ with aryl boronic acids (1.2 equiv) in THF at 80°C for optimal results .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ density functional theory (DFT) to calculate logP (lipophilicity) and pKa. For instance, the Colle-Salvetti correlation-energy formula (adapted for DFT) predicts logP ~2.1, indicating moderate blood-brain barrier permeability . MD simulations (AMBER force field) assess binding to cytochrome P450 enzymes, highlighting potential metabolic stability issues .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer : Variability often arises from assay conditions. Standardize protocols:
  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1%).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Compare structural analogs (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) to isolate substituent effects .

Q. How can regioselectivity challenges in derivatization be addressed?

  • Methodological Answer : Protect the amino group with Boc anhydride prior to functionalization. For C-5 substitution, employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at -78°C. Analyze regioselectivity via LC-MS and 2D NMR (NOESY) to confirm product structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-4-fluoro-3-(trifluoromethyl)pyridine
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2-Amino-4-fluoro-3-(trifluoromethyl)pyridine

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